![molecular formula C12H17ClN4 B1492173 2-(6-Chloro-2-methylpyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole CAS No. 2098011-05-1](/img/structure/B1492173.png)

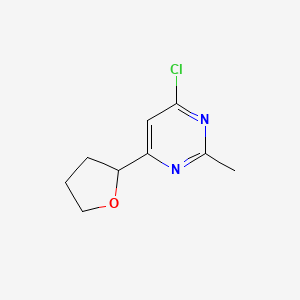

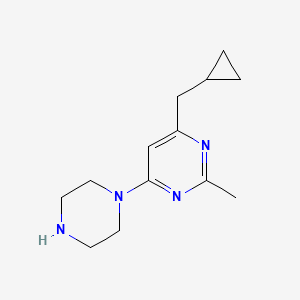

2-(6-Chloro-2-methylpyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole

Overview

Description

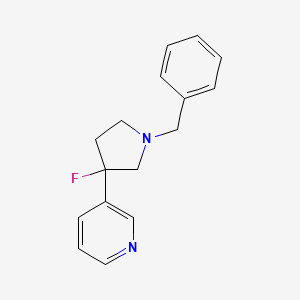

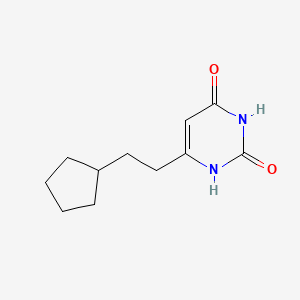

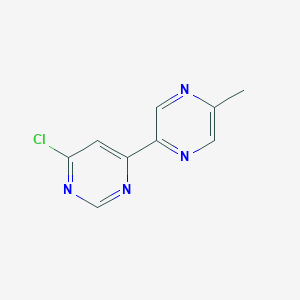

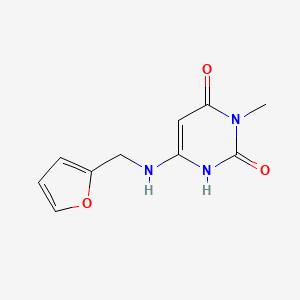

2-(6-Chloro-2-methylpyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole (CMP-MOP) is a heterocyclic molecule that has been used in a variety of scientific research applications. It is a synthetic compound that has been studied for its potential to act as a ligand for proteins and enzymes, as well as its use as a therapeutic agent.

Scientific Research Applications

Medicine: Kinase Inhibition

In the medical field, related pyrimidinamine derivatives have been utilized as kinase inhibitors. These compounds play a crucial role in the development of treatments for various diseases, including cancer, by inhibiting the activity of specific enzymes involved in cell signaling pathways .

Material Science: Synthesis of Complex Compounds

The chloro-methylpyrimidinyl moiety present in this compound serves as a versatile building block in material science. It is used for synthesizing more complex pharmaceutical and biologically active materials, potentially leading to advancements in drug development and other material applications .

Environmental Science: Nitrification Inhibition

In environmental science, derivatives of this compound have been studied for their role as nitrification inhibitors. This application is crucial for reducing the environmental impact of excessive nitrogen compounds in soil and water systems .

Biochemistry: Protein Interaction Studies

The compound’s derivatives are valuable in biochemistry for studying protein interactions. Their ability to bind with various proteins can help in understanding the biochemical pathways and mechanisms of diseases at the molecular level .

Antimicrobial and Antioxidative Applications

Structurally similar compounds have demonstrated significant antimicrobial and antioxidative properties. These applications are essential in developing new antibiotics and antioxidants, which are critical in the fight against infections and oxidative stress-related conditions .

Antibiotic and Anticancer Research

The pyrimidine core of this compound is also found in molecules that have been identified as potential antibiotic and anticancer agents. Research in this area could lead to the discovery of new treatments for resistant bacterial infections and various forms of cancer .

Chemical Synthesis: Building Blocks for Pharmaceutical Compounds

Lastly, the compound’s structure is used in chemical synthesis as a building block for more complex pharmaceutical compounds. Its derivatives have been instrumental in creating drugs like Dasatinib, which are used in targeted cancer therapies .

Mechanism of Action

Target of Action

Similar compounds have been identified as potent src/abl kinase inhibitors . These kinases play crucial roles in cellular signaling, and their inhibition can have significant effects on cell proliferation and survival.

Mode of Action

If it acts similarly to related compounds, it may bind to the active site of src/abl kinases, preventing them from phosphorylating their substrates and thereby disrupting the signaling pathways they regulate .

Biochemical Pathways

Inhibition of these kinases can therefore have widespread effects on cellular function .

Result of Action

Inhibition of src/abl kinases can lead to decreased cell proliferation and increased cell death, particularly in cancer cells that rely on these kinases for survival .

properties

IUPAC Name |

5-(6-chloro-2-methylpyrimidin-4-yl)-2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN4/c1-8-14-11(13)3-12(15-8)17-6-9-4-16(2)5-10(9)7-17/h3,9-10H,4-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMUASFCSCWRWGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)N2CC3CN(CC3C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-Chloro-2-methylpyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.